1-cyclopropyl-6-methyl-4-((1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4S/c1-12-8-15(9-18(25)24(12)14-4-5-14)28-16-10-23(11-16)29(26,27)17-6-2-13(3-7-17)19(20,21)22/h2-3,6-9,14,16H,4-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJQZFLSOZQJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-6-methyl-4-((1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

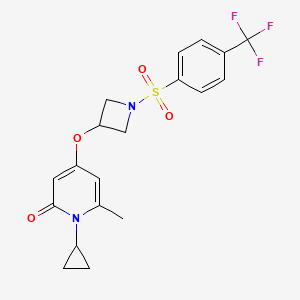

Chemical Structure

The compound can be represented as follows:

This structure includes a pyridine ring, a cyclopropyl group, and a sulfonamide moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group is particularly noted for its role in enzyme inhibition, while the pyridine and cyclopropyl components may enhance binding affinity and specificity.

Antibacterial Activity

Research indicates that derivatives of similar structures exhibit antibacterial properties. For instance, compounds with sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folic acid synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Notably, it may act as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of neurodegenerative diseases . The IC50 values of related compounds have demonstrated strong inhibitory effects against urease and AChE, suggesting similar potential for this compound.

Anticancer Activity

Some studies have suggested that similar compounds may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group has been linked to enhanced cytotoxicity against cancer cell lines .

Case Studies

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial activity of various synthesized compounds, derivatives similar to this compound demonstrated significant activity against E. coli and S. aureus. The agar disc-diffusion method revealed that these compounds could inhibit bacterial growth effectively at concentrations as low as 1 mM .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of related sulfonamide derivatives showed promising results against AChE and urease. The synthesized compounds exhibited strong binding interactions with bovine serum albumin (BSA), indicating their potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Comparison with Similar Compounds

Key Observations :

- The target’s sulfonyl-azetidine group introduces steric and electronic effects distinct from heptafluoropropyl (4p, 4q) or ester (5) substituents.

- Fluorinated groups (e.g., trifluoromethyl in the target, heptafluoropropyl in 4p/4q) enhance metabolic stability but may increase synthesis complexity .

Key Observations :

- The target’s trifluoromethyl group may mimic the electron-withdrawing effects seen in bromophenyl derivatives, which correlate with antioxidant activity .

- Azetidine’s rigidity could improve target specificity compared to flexible heptafluoropropyl chains (4p) .

ADMET and Toxicity

Key Observations :

- The target’s cyclopropyl group may reduce acute toxicity compared to bulkier substituents (e.g., heptafluoropropyl) .

- Sulfonamide groups (target) are associated with renal toxicity but improve pharmacokinetics .

Molecular Docking and Binding Affinity

While docking studies for the target are absent, highlights that bromophenyl derivatives exhibit strong binding to bacterial proteins (e.g., Staphylococcus aureus DHFR) via halogen bonds . The target’s sulfonyl-azetidine group may similarly engage in H-bonding with residues like Asp27 or Lys32, while the trifluoromethyl group could enhance hydrophobic interactions.

Q & A

Basic Research Question

- Multinuclear NMR : 1H, 13C, and 19F NMR to confirm substituent placement and fluorinated groups .

- Mass Spectrometry (MS) : For molecular weight validation .

- X-ray Crystallography : Provides definitive structural data, as demonstrated for analogs like 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one .

- HPLC-UV : Assess purity and detect by-products .

How can the biological activity of this compound be evaluated in preclinical models?

Basic Research Question

- In Vivo Models : Use Sprague-Dawley rats or CD-1 mice for acute toxicity and analgesic activity studies.

- Assays :

- Thermal Pain Tests : Measure latency to paw withdrawal in hot-plate assays .

- Statistical Analysis : Analyze data using GraphPad Prism 6 for dose-response curves .

What role does the azetidine sulfonyl group play in the compound’s pharmacokinetics and receptor binding?

Advanced Research Question

- 3D Conformation : The azetidine ring’s rigidity and sulfonyl group enhance binding to hydrophobic pockets in target receptors (e.g., neurotransmitter receptors) .

- Pharmacokinetics : The trifluoromethylphenyl group increases lipophilicity, potentially improving blood-brain barrier penetration .

- Methodology : Molecular docking studies paired with comparative SAR analysis of analogs (e.g., piperazine derivatives) .

How can contradictory biological data (e.g., variable analgesic efficacy) be resolved?

Advanced Research Question

- Purity Verification : Re-analyze compound purity via HPLC and NMR to rule out batch variability .

- Dose Optimization : Conduct dose-ranging studies to identify therapeutic windows.

- Model Refinement : Validate pain models (e.g., neuropathic vs. inflammatory pain assays) to ensure relevance .

What are the stability and storage requirements for this compound?

Basic Research Question

- Storage : Store at -20°C under inert atmosphere to prevent degradation .

- Stability Testing : Monitor via accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis.

How do substituents on the pyridinone core influence bioactivity?

Advanced Research Question

- Methyl Group (C6) : Enhances metabolic stability by reducing oxidation .

- Cyclopropyl Group (C1) : Restricts molecular flexibility, improving target selectivity .

- Methodology : Synthesize analogs with modified substituents and compare IC50 values in target assays .

What synthetic challenges arise from the trifluoromethyl group, and how are they addressed?

Advanced Research Question

- Challenges : Fluorine’s electronegativity complicates nucleophilic reactions.

- Solutions :

- Use fluorinated building blocks (e.g., 4-(trifluoromethyl)phenyl boronic acid) in Suzuki couplings .

- Optimize reaction conditions (e.g., anhydrous solvents, low temperatures) to minimize side reactions .

How can computational tools aid in the design of derivatives with improved activity?

Advanced Research Question

- Molecular Dynamics Simulations : Predict binding modes to receptors (e.g., M1 muscarinic acetylcholine receptor) .

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with biological activity .

What in vitro assays are suitable for preliminary toxicity screening?

Basic Research Question

- Cytotoxicity Assays : Use HepG2 or HEK293 cells with MTT/WST-1 reagents.

- Metabolic Stability : Assess via liver microsome assays (e.g., human or rat microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.